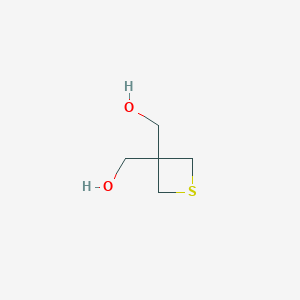
3-Fluoro-4-(2'-methylbenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(2’-methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the fluoro and benzyloxy groups enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2’-methylbenzyloxy)phenylzinc bromide typically involves the following steps:
Formation of the Aryl Bromide: The starting material, 3-Fluoro-4-(2’-methylbenzyloxy)phenyl bromide, is prepared through bromination of the corresponding aryl compound.
Transmetalation: The aryl bromide is then subjected to a transmetalation reaction with zinc dust in the presence of a suitable catalyst, such as palladium or nickel, in THF. This step forms the organozinc reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(2’-methylbenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura, Negishi, and Stille coupling reactions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are frequently used.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically conducted at room temperature to moderate temperatures (20-50°C).
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
3-Fluoro-4-(2’-methylbenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: It serves as a key intermediate in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(2’-methylbenzyloxy)phenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The organozinc reagent reacts with electrophilic partners, such as aryl halides, in the presence of a catalyst. The fluoro and benzyloxy groups enhance the reactivity and selectivity of the compound, facilitating the formation of the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide
- 3-Fluoro-4-(morpholinomethyl)phenylzinc bromide
Comparison
Compared to similar compounds, 3-Fluoro-4-(2’-methylbenzyloxy)phenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of the 2’-methylbenzyloxy group provides steric hindrance, which can enhance the compound’s performance in specific reactions. Additionally, the fluoro group increases the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C14H12BrFOZn |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-[(2-methylphenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C14H12FO.BrH.Zn/c1-11-6-2-3-7-12(11)10-16-14-9-5-4-8-13(14)15;;/h2-3,5-9H,10H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SUIHDEMKWRQZDW-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=C1COC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


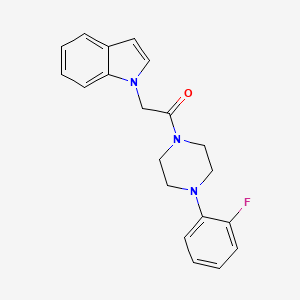
![5-[2-(biphenyl-4-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14879083.png)
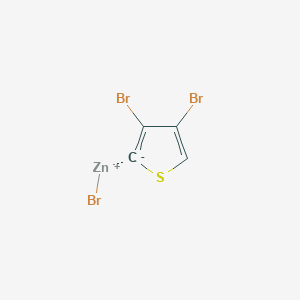


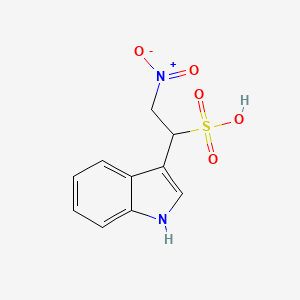
![7-Oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14879106.png)
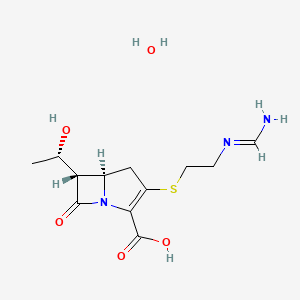
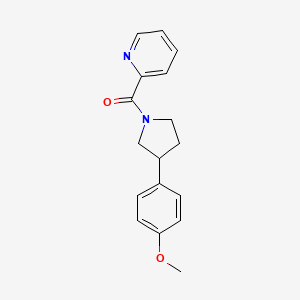
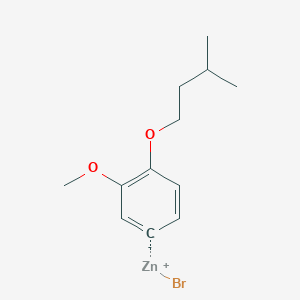
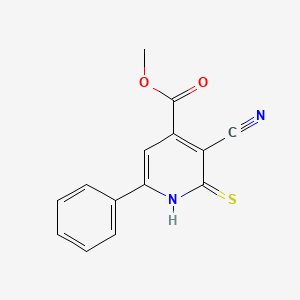

![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B14879139.png)
